Cas no 124040-99-9 (4-(p-tolyloxy)-6-chloropyriMidine)

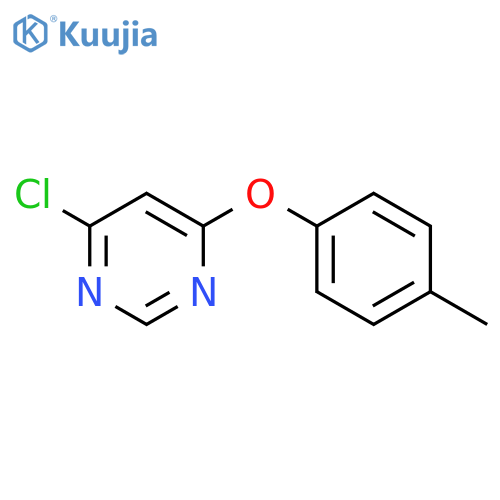

124040-99-9 structure

商品名:4-(p-tolyloxy)-6-chloropyriMidine

CAS番号:124040-99-9

MF:C11H9ClN2O

メガワット:220.65496134758

MDL:MFCD10457647

CID:4564211

4-(p-tolyloxy)-6-chloropyriMidine 化学的及び物理的性質

名前と識別子

-

- 4-(p-tolyloxy)-6-chloropyriMidine

-

- MDL: MFCD10457647

- インチ: 1S/C11H9ClN2O/c1-8-2-4-9(5-3-8)15-11-6-10(12)13-7-14-11/h2-7H,1H3

- InChIKey: HUVLEYFLZWYONG-UHFFFAOYSA-N

- ほほえんだ: C1=NC(OC2=CC=C(C)C=C2)=CC(Cl)=N1

4-(p-tolyloxy)-6-chloropyriMidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y0990890-5g |

4-(p-tolyloxy)-6-chloropyrimidine |

124040-99-9 | 95% | 5g |

$1785 | 2024-08-02 | |

| eNovation Chemicals LLC | Y0990890-5g |

4-(p-tolyloxy)-6-chloropyrimidine |

124040-99-9 | 95% | 5g |

$1785 | 2025-02-25 | |

| eNovation Chemicals LLC | Y0990890-5g |

4-(p-tolyloxy)-6-chloropyrimidine |

124040-99-9 | 95% | 5g |

$1785 | 2025-02-28 |

4-(p-tolyloxy)-6-chloropyriMidine 関連文献

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

-

4. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

124040-99-9 (4-(p-tolyloxy)-6-chloropyriMidine) 関連製品

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬